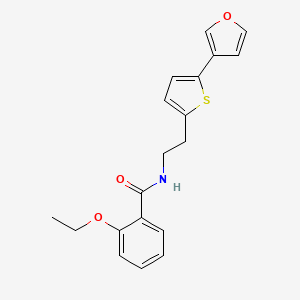

2-ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-2-23-17-6-4-3-5-16(17)19(21)20-11-9-15-7-8-18(24-15)14-10-12-22-13-14/h3-8,10,12-13H,2,9,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYUTOZMGHQMMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCC2=CC=C(S2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Benzamide Core: This can be achieved by reacting 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

Introduction of the Thiophene-Furan Moiety: The thiophene-furan moiety can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the thiophene-furan is coupled with a halogenated benzamide under palladium catalysis.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced using hydrogenation catalysts to form reduced derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzamide core, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.

Substitution: Reagents like bromine or chlorinating agents can be used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce fully hydrogenated derivatives.

Scientific Research Applications

2-ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide has several scientific research applications:

Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The unique electronic properties of the thiophene-furan moiety make this compound a candidate for use in organic electronics and photovoltaic materials.

Biological Studies: It can be used as a probe to study the interactions of thiophene and furan derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The thiophene-furan moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the benzamide core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Heterocyclic Diversity: The target compound uniquely combines furan and thiophene, whereas analogues like Filapixant and compound 29 prioritize thiazole or quinoline moieties. These differences influence electronic properties and target selectivity.

Substituent Effects: The ethoxy group in the target compound may enhance lipophilicity compared to polar substituents (e.g., morpholinyl in Filapixant) .

Pharmacological Hypotheses: Similar to compound 29’s role in antiviral activity , the thiophene-furan system in the target compound could engage in π-π stacking or hydrogen bonding with viral polymerases. Unlike Filapixant’s purinoreceptor antagonism , the lack of electron-withdrawing groups (e.g., trifluoromethyl) in the target compound suggests divergent receptor affinities.

Physicochemical Comparison

Table 2: Physicochemical Parameters

| Parameter | Target Compound | Compound 11b | Filapixant |

|---|---|---|---|

| Molecular Weight | 341.4 | 597.6 | 506.5 |

| LogP (Predicted) | ~3.2 | ~4.8 | ~2.5 |

| Hydrogen Bond Acceptors | 4 | 7 | 8 |

| Rotatable Bonds | 7 | 12 | 9 |

The target compound’s lower molecular weight and moderate LogP suggest better membrane permeability than bulkier analogues like 11b , though reduced solubility compared to Filapixant’s polar morpholinyl group .

Biological Activity

2-Ethoxy-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core, an ethoxy group, and a thiophene-furan moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 341.4 g/mol. The presence of both furan and thiophene rings contributes to its unique electronic properties, which may enhance its reactivity and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉NO₃S |

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is hypothesized to involve several mechanisms:

- π-π Stacking Interactions : The thiophene-furan moiety can engage in π-π stacking interactions with aromatic residues in proteins.

- Hydrogen Bonding : The benzamide core can form hydrogen bonds with amino acid side chains, potentially modulating the activity of enzymes or receptors.

- Multi-target Interactions : Due to its structural complexity, it may interact with multiple biological targets, affecting various biochemical pathways.

Biological Activities

Preliminary studies indicate that this compound may exhibit a range of biological activities:

Anticancer Activity

Research has suggested that compounds with similar structures possess anticancer properties. The unique combination of the furan and thiophene rings may allow this compound to inhibit cancer cell proliferation through various pathways.

Anti-inflammatory Properties

Compounds related to this structure have shown potential anti-inflammatory effects, possibly by modulating inflammatory cytokines and pathways.

Antimicrobial Effects

The compound's structure suggests possible antimicrobial activity, which warrants further investigation into its efficacy against various pathogens.

Case Studies and Research Findings

- Study on Anticancer Properties : A study evaluating the anticancer effects of thiophene-furan derivatives indicated that these compounds could induce apoptosis in cancer cell lines through mitochondrial pathways.

- Inflammation Modulation : Research demonstrated that benzamide derivatives could reduce inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases.

- Antimicrobial Screening : Preliminary antimicrobial assays showed that related compounds exhibited activity against Gram-positive and Gram-negative bacteria, highlighting the need for further exploration of this compound in this area.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.